molecular formula C21H15BrN2O2S B11206509 [3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone

[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-bromophenyl)methanone

Cat. No.: B11206509
M. Wt: 439.3 g/mol
InChI Key: GXCMUKDWWQAKSQ-UHFFFAOYSA-N
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Description

3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone is a complex organic compound that belongs to the class of fused heterocyclic systems. This compound is characterized by its unique structure, which includes a combination of furyl, cyclopenta, thieno, and pyridinyl groups, along with a bromophenyl substituent. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,2-e]pyridine Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.

    Introduction of the Furyl Group: The furyl group can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Cyclopenta Ring: This step involves the cyclization of the intermediate product to form the cyclopenta ring, which can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Bromophenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furyl and thieno groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound for drug discovery.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure and biological activities make it a promising candidate for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-ylmethanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H15BrN2O2S

Molecular Weight

439.3 g/mol

IUPAC Name

[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C21H15BrN2O2S/c22-12-8-6-11(7-9-12)19(25)20-18(23)17-16(15-5-2-10-26-15)13-3-1-4-14(13)24-21(17)27-20/h2,5-10H,1,3-4,23H2

InChI Key

GXCMUKDWWQAKSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)C5=CC=C(C=C5)Br)N

Origin of Product

United States

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